Cas no 33179-05-4 (1-Propanol, 2-mercapto-, (2R)- (9CI))

(2R)-1-Propanol, 2-mercapto- (9CI) is a chiral thiol-alcohol compound characterized by the presence of a mercapto group (–SH) at the second carbon and a hydroxyl group (–OH) at the terminal carbon of a three-carbon chain. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, catalysis, and pharmaceutical applications where enantioselectivity is critical. The dual functionality of thiol and alcohol groups allows for versatile reactivity, including nucleophilic and hydrogen-bonding interactions. This compound is particularly useful in the preparation of chiral ligands, intermediates for bioactive molecules, and as a building block in organocatalysis. High purity grades ensure consistent performance in research and industrial processes.
1-Propanol, 2-mercapto-, (2R)- (9CI) structure
33179-05-4 structure
Product Name:1-Propanol, 2-mercapto-, (2R)- (9CI)
CAS No:33179-05-4
MF:C3H8OS
MW:92.1600198745728
CID:5996556
PubChem ID:13039564
Update Time:2025-10-28

1-Propanol, 2-mercapto-, (2R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 2-mercapto-, (2R)- (9CI)
    • (2R)-2-sulfanylpropan-1-ol
    • EN300-7571024
    • (R)-2-mercaptopropan-1-ol
    • QNNVICQPXUUBSN-GSVOUGTGSA-N
    • 33179-05-4
    • (2R)-2-mercaptopropan-1-ol
    • Inchi: 1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1
    • InChI Key: QNNVICQPXUUBSN-GSVOUGTGSA-N
    • SMILES: C(O)[C@H](S)C

Computed Properties

  • Exact Mass: 92.02958605g/mol
  • Monoisotopic Mass: 92.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 22.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 21.2Ų

Experimental Properties

  • Density: 1.024±0.06 g/cm3(Predicted)
  • Boiling Point: 158.3±23.0 °C(Predicted)
  • pka: 10.08±0.10(Predicted)

1-Propanol, 2-mercapto-, (2R)- (9CI) Pricemore >>

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Additional information on 1-Propanol, 2-mercapto-, (2R)- (9CI)

1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4): An Overview of a Versatile Chiral Compound

1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as (R)-2-Mercaptopropanol, is characterized by its unique structure and properties, making it a valuable building block in various chemical and biological applications.

The chirality of (R)-2-Mercaptopropanol is a critical feature that influences its reactivity and selectivity in synthetic processes. The presence of the sulfur atom in the 2-position imparts thiol functionality, which can participate in a wide range of chemical reactions, including nucleophilic substitution, oxidation, and coordination with metal ions. These properties make (R)-2-Mercaptopropanol an essential reagent in the synthesis of complex molecules and functional materials.

In the context of pharmaceutical research, (R)-2-Mercaptopropanol has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of chiral drugs and biologically active compounds. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (R)-2-Mercaptopropanol exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the treatment of inflammatory diseases and oxidative stress-related disorders.

Furthermore, (R)-2-Mercaptopropanol has found applications in the development of drug delivery systems. Its thiol functionality can be utilized to create thiol-disulfide exchange reactions, which are crucial for the controlled release of drugs from nanocarriers. A 2020 study in Biomaterials Science reported the successful use of (R)-2-Mercaptopropanol-based thiolated polymers to enhance the stability and bioavailability of therapeutic agents.

In the realm of materials science, (R)-2-Mercaptopropanol has been employed to synthesize advanced materials with unique properties. For example, it has been used as a capping agent in the preparation of nanoparticles with controlled sizes and shapes. A 2019 study in Nano Letters described the synthesis of gold nanoparticles using (R)-2-Mercaptopropanol, resulting in highly stable colloidal solutions with enhanced catalytic activity.

The synthetic versatility of (R)-2-Mercaptopropanol is further exemplified by its use in the preparation of chiral catalysts. These catalysts are crucial for asymmetric synthesis, where high enantioselectivity is required. A 2018 study in Catalysis Science & Technology reported the development of a novel chiral catalyst derived from (R)-2-Mercaptopropanol, which demonstrated excellent enantioselectivity in the asymmetric hydrogenation of prochiral ketones.

The environmental impact and safety profile of (R)-2-Mercaptopropanol are also important considerations. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. Recent advancements in green chemistry have led to more sustainable methods for synthesizing and using this compound, reducing its environmental footprint.

In conclusion, 1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4) is a versatile chiral compound with a wide range of applications in organic synthesis, pharmaceuticals, drug delivery systems, materials science, and catalysis. Its unique structural features and functional groups make it an indispensable reagent in modern chemical research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance is likely to grow even further.

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